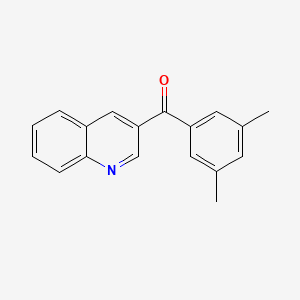

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone

Description

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone is a benzophenone derivative characterized by a quinolin-3-yl group and a 3,5-dimethylphenyl moiety. The quinoline ring introduces nitrogen-based aromaticity, which can enhance electronic interactions and solubility in polar solvents compared to purely hydrocarbon-based analogs.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-13(2)9-15(8-12)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBENXOKSPKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-quinolinecarboxaldehyde with 3,5-dimethylphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(quinolin-3-yl)methanone involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is similar to that of other quinoline derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(3,5-Dimethylphenyl)(quinolin-4-yl)methanone

- Structure: Differs in the position of the quinoline substituent (4-yl instead of 3-yl).

- Synthesis routes may differ due to steric and electronic factors .

(3,5-Dimethylphenyl)(phenyl)methanone

- Structure: Replaces the quinoline ring with a simple phenyl group.

- Impact: The absence of nitrogen reduces polarity and hydrogen-bonding capacity. Synthesized via MnO₂ oxidation of the corresponding alcohol, yielding 94% purity .

Halogen-Substituted Analogs

(4-Chlorophenyl)(3,5-dimethylphenyl)methanone (CAS 844885-03-6)

- Structure : Features a chloro substituent on the phenyl ring.

- Impact : The electron-withdrawing chlorine increases lipophilicity and may enhance stability. Used in coumarin derivatives (e.g., CD-37) for α-glucosidase inhibition studies .

(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone

Heterocyclic and Polymer-Relevant Derivatives

Coumarin-Benzophenone Hybrids (e.g., CD-13, CD-37, CD-38)

- Structure: Integrates coumarin (a 2H-chromen-2-one moiety) with benzophenone.

- Impact: The coumarin ring introduces fluorescence properties and bioactivity.

Poly(arylene ether sulfone) (PAES) Monomers

Research Findings and Trends

- Synthetic Flexibility: Friedel-Crafts acylation and MnO₂ oxidation are versatile for aryl ketones, but steric hindrance in quinoline derivatives may necessitate optimized conditions .

- Material Science Applications: Fluorinated analogs (e.g., DFBDM) demonstrate superior stability in harsh environments, critical for energy storage technologies .

Biological Activity

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound consists of a quinoline ring attached to a methanone group, which is further substituted with a 3,5-dimethylphenyl group. The synthesis typically involves the following steps:

- Starting Materials : The synthesis begins with 3,5-dimethylbenzaldehyde and 3-quinolinecarboxaldehyde.

- Condensation Reaction : These aldehydes undergo condensation in the presence of a base (e.g., sodium hydroxide).

- Cyclization : The resulting intermediate is cyclized using an acid catalyst to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as Caco-2 and A549. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and DNA replication.

| Cell Line | Cell Viability (%) at 50 µM |

|---|---|

| Caco-2 | 31.9% |

| A549 | 35.0% |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA Binding : The compound can intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It inhibits enzymes critical for cell division and metabolism, leading to cell death in microbial and cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several quinoline derivatives, including this compound, against drug-resistant strains of bacteria. Results indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

- Cancer Cell Studies : In another investigation, this compound was shown to significantly reduce viability in Caco-2 cells by inducing apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.